molecular formula C4H5IN2O B13896501 Imidazole, 2-iodo-4-hydroxymethyl-

Imidazole, 2-iodo-4-hydroxymethyl-

Cat. No.: B13896501
M. Wt: 224.00 g/mol
InChI Key: YUZKEBSDHWONLK-UHFFFAOYSA-N
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Description

(2-iodo-1H-imidazol-5-yl)methanol is a chemical compound that belongs to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-iodo-1H-imidazol-5-yl)methanol typically involves the iodination of an imidazole precursor followed by the introduction of a hydroxymethyl group. One common method includes the reaction of 2-iodoimidazole with formaldehyde under basic conditions to yield the desired product. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the hydroxymethyl group.

Industrial Production Methods

Industrial production of (2-iodo-1H-imidazol-5-yl)methanol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-iodo-1H-imidazol-5-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium azide or potassium thiocyanate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: (2-formyl-1H-imidazol-5-yl)methanol or (2-carboxyl-1H-imidazol-5-yl)methanol.

    Reduction: (2-hydro-1H-imidazol-5-yl)methanol.

    Substitution: (2-azido-1H-imidazol-5-yl)methanol or (2-thiocyanato-1H-imidazol-5-yl)methanol.

Scientific Research Applications

(2-iodo-1H-imidazol-5-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (2-iodo-1H-imidazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and hydroxymethyl group can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-chloro-1H-imidazol-5-yl)methanol
  • (2-bromo-1H-imidazol-5-yl)methanol
  • (2-fluoro-1H-imidazol-5-yl)methanol

Uniqueness

(2-iodo-1H-imidazol-5-yl)methanol is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The larger atomic radius and higher polarizability of iodine compared to other halogens can influence the compound’s reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C4H5IN2O

Molecular Weight

224.00 g/mol

IUPAC Name

(2-iodo-1H-imidazol-5-yl)methanol

InChI

InChI=1S/C4H5IN2O/c5-4-6-1-3(2-8)7-4/h1,8H,2H2,(H,6,7)

InChI Key

YUZKEBSDHWONLK-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=N1)I)CO

Origin of Product

United States

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